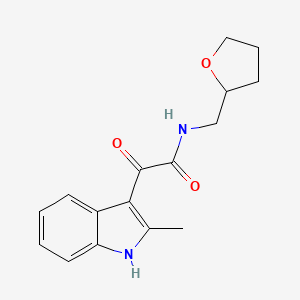

![molecular formula C13H8N2O3S2 B2573288 N-(benzo[b]thiophen-5-yl)-5-nitrothiophene-2-carboxamide CAS No. 477539-73-4](/img/structure/B2573288.png)

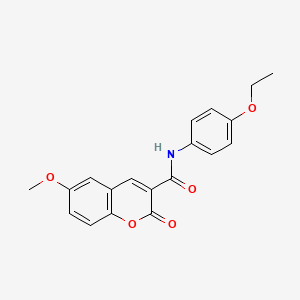

N-(benzo[b]thiophen-5-yl)-5-nitrothiophene-2-carboxamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Benzo[b]thiophene is a heterocyclic compound that contains a five-membered ring made up of one sulfur atom and four carbon atoms, fused to a benzene ring . It’s a structural alert with the formula C8H6S . Thiophene-based analogs have been fascinated by a growing number of scientists as a potential class of biologically active compounds . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects .

Synthesis Analysis

Benzothiophene derivatives can be synthesized regioselectively using coupling reactions and electrophilic cyclization reactions . For example, a novel palladium catalyzed Buchwald–Hartwig coupling of N-Boc-piperazine with benzo[b]thiophen-4-yl trifluoromethanesulfonate has been shown to furnish 1-(benzo[b]thiophen-4-yl)piperazine .

Molecular Structure Analysis

The molecular structure of benzo[b]thiophene derivatives can be determined using techniques like X-ray crystallography . The molecular parameters obtained from theoretical calculations are close to those from X-ray analysis .

Chemical Reactions Analysis

Benzothiophene derivatives can undergo various chemical reactions. For instance, they can participate in coupling reactions and electrophilic cyclization reactions .

Physical And Chemical Properties Analysis

Benzo[b]thiophene has a molecular mass of 118.19 g/mol, a density of 1.051 g/ml, and a melting point of -38 °C . It is soluble in most organic solvents like alcohol and ether but insoluble in water .

Wissenschaftliche Forschungsanwendungen

Structural Complexity and Binding Affinity

The influence of the arylpiperazine moiety and benzo[b]thiophene ring substitutions on binding affinity has been studied. One of the most promising analogues, 1-(benzo[b]thiophen-2-yl)-3-(4-(pyridin-2-yl)piperazin-1-yl)propan-1-one, displayed micromolar affinity toward 5-HT1A sites .

Wirkmechanismus

Target of Action

The primary target of N-(1-benzothiophen-5-yl)-5-nitrothiophene-2-carboxamide is the sigma receptors, particularly the sigma-1 receptor . Sigma receptors are a unique class of intracellular proteins that have been implicated in various disease states, including neurodegenerative disorders .

Mode of Action

N-(1-benzothiophen-5-yl)-5-nitrothiophene-2-carboxamide: interacts with its targets by activating sigma receptors . This activation has been reported to protect neurons against Aβ-induced neurotoxicity and memory deficits . The compound appears to act by promoting neurite outgrowth and preserving synaptic plasticity in the cortex and hippocampus .

Biochemical Pathways

The biochemical pathways affected by N-(1-benzothiophen-5-yl)-5-nitrothiophene-2-carboxamide involve the sigma-1 receptor pathways . Activation of these receptors can lead to various downstream effects, including neuroprotection and enhancement of synaptic plasticity .

Result of Action

The molecular and cellular effects of N-(1-benzothiophen-5-yl)-5-nitrothiophene-2-carboxamide ’s action include neuroprotection against Aβ-induced neurotoxicity, promotion of neurite outgrowth, and preservation of synaptic plasticity in the cortex and hippocampus . These effects could potentially contribute to its therapeutic benefits in neurodegenerative diseases.

Safety and Hazards

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

N-(1-benzothiophen-5-yl)-5-nitrothiophene-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H8N2O3S2/c16-13(11-3-4-12(20-11)15(17)18)14-9-1-2-10-8(7-9)5-6-19-10/h1-7H,(H,14,16) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RMUOAORVRGMJPH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=CS2)C=C1NC(=O)C3=CC=C(S3)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H8N2O3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

304.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(1-benzothiophen-5-yl)-5-nitrothiophene-2-carboxamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Methyl 7-(2,3-dichlorophenyl)-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B2573205.png)

![6-(3-Chloro-2-methylphenyl)-2-(3-hydroxypropyl)-4,7-dimethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2573213.png)

![2-[3-(4-Fluorophenyl)triazolo[4,5-d]pyrimidin-7-yl]sulfanyl-1-pyrrolidin-1-ylethanone](/img/structure/B2573216.png)

![3-[(3-chlorophenyl)sulfonyl]-6,7-difluoro-1-methylquinolin-4(1H)-one](/img/structure/B2573218.png)

![6-[(4-fluorophenyl)methyl]-8,9-dimethoxy-2-phenyl-5H,6H-[1,2,4]triazolo[1,5-c]quinazolin-5-one](/img/structure/B2573225.png)

![(4-Cyano-2-oxabicyclo[2.1.1]hexan-1-yl)methanesulfonyl chloride](/img/structure/B2573226.png)